REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][CH:12]=1)[O:5][CH2:6][CH:7]1[CH2:9][O:8]1.[CH2:13]1[C:22]2[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=2)[CH2:16][CH2:15][NH:14]1>CO>[Br:1][C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][CH:12]=1)[O:5][CH2:6][CH:7]([OH:8])[CH2:9][N:14]1[CH2:15][CH2:16][C:17]2[C:22](=[CH:21][CH:20]=[CH:19][CH:18]=2)[CH2:13]1
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Name
|
|
Quantity
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1.5 g
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Type
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reactant
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Smiles
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BrC=1C=C(OCC2OC2)C=CC1
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Name
|
|
Quantity
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1 g
|
Type
|
reactant
|
Smiles
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C1NCCC2=CC=CC=C12
|
Name
|
|
Quantity
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15 mL
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Type
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solvent
|
Smiles
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CO
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was heated
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Type
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TEMPERATURE
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Details
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at reflux temperature for 16 h
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Duration
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16 h
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Type
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CONCENTRATION
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Details
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The mixture then was concentrated
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Type
|
CUSTOM
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Details
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to provide the crude which
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Type
|
CUSTOM
|
Details
|
was purified
|
Name
|
|
Type
|
|
Smiles
|
BrC=1C=C(OCC(CN2CC3=CC=CC=C3CC2)O)C=CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |